molecular formula C12H11N2P B12012409 Phosphenimidous amide, n,n'-diphenyl- CAS No. 5679-59-4

Phosphenimidous amide, n,n'-diphenyl-

Cat. No.: B12012409
CAS No.: 5679-59-4
M. Wt: 214.20 g/mol
InChI Key: ZZRVACZASGFDFG-UHFFFAOYSA-N
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Description

"Phosphenimidous amide, N,N'-diphenyl-" is a phosphorus-containing amide derivative characterized by a central phosphine-imidous amide core substituted with two phenyl groups at the nitrogen atoms. These derivatives are synthesized via copper-catalyzed reactions using ligands like (R,R)-BozPHOS, yielding stereocontrolled products with applications in catalysis and medicinal chemistry . The diphenyl groups enhance lipophilicity, as seen in related compounds where diphenyl substituents on amide chains increase logPo/w values .

Properties

CAS No.

5679-59-4

Molecular Formula

C12H11N2P

Molecular Weight

214.20 g/mol

IUPAC Name

N-phenyliminophosphanylaniline

InChI

InChI=1S/C12H11N2P/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14)

InChI Key

ZZRVACZASGFDFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Markovski’s General Method for Phosphenodiimidic Amides

Markovski et al. (1979) developed a foundational protocol for synthesizing phosphenodiimidic amides, adaptable to N,N'-diphenyl derivatives. The method involves reacting aniline with phosphorus trichloride (PCl₃) in anhydrous conditions, followed by sequential treatment with secondary amines. For N,N'-diphenyl substitution, two equivalents of aniline are used:

PCl3+2PhNH2Ph2P(NHPh)2+3HCl(Yield: 82%)[5]\text{PCl}3 + 2 \text{PhNH}2 \rightarrow \text{Ph}2\text{P(NHPh)}2 + 3 \text{HCl} \quad \text{(Yield: 82\%)}

Critical parameters include:

  • Temperature : Maintained at −10°C to 0°C to prevent side reactions.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal solubility.

  • Work-up : Neutralization with aqueous sodium bicarbonate to remove HCl byproducts.

This method is scalable but requires strict moisture control to avoid hydrolysis of PCl₃.

Phosphoramidite Intermediate Route

A modified approach uses diphenyl phosphorazidate (DPPA) as a phosphorylating agent. As reported in TCIChemicals’ protocol, DPPA reacts with aromatic amines under basic conditions:

(PhO)2P(O)N3+2PhNH2Et3N, DMFPh2P(NHPh)2+N2(Yield: 74%)[1][4](\text{PhO})2\text{P(O)N}3 + 2 \text{PhNH}2 \xrightarrow{\text{Et}3\text{N, DMF}} \text{Ph}2\text{P(NHPh)}2 + \text{N}_2 \uparrow \quad \text{(Yield: 74\%)}

Advantages :

  • Mild conditions (room temperature).

  • Avoids hazardous PCl₃ handling.
    Limitations :

  • Requires stoichiometric triethylamine, increasing cost.

  • DMF solvent necessitates rigorous purification.

Solvent-Free Condensation Strategies

Three-Component Reaction

Inspired by solvent-free pseudo-Betti product synthesis, a one-pot method was adapted for N,N'-diphenylphosphenimidous amide. Aniline and phosphorus oxychloride (POCl₃) are heated with a catalytic amount of MgSO₄ at 80°C:

POCl3+2PhNH2MgSO4,ΔPh2P(NHPh)2+3HCl(Yield: 68%)[3][4]\text{POCl}3 + 2 \text{PhNH}2 \xrightarrow{\text{MgSO}4, \Delta} \text{Ph}2\text{P(NHPh)}_2 + 3 \text{HCl} \quad \text{(Yield: 68\%)}

Key observations :

  • Elimination of solvents reduces reaction time (30–120 min).

  • Excess aniline (1.2 equiv) improves conversion.

Organosilicon-Mediated Synthesis

Trimethylsilyl Reagent Approach

Organosilicon derivatives enhance electrophilicity at phosphorus, facilitating amine coupling. A representative procedure involves trimethylsilyl chloride (TMSCl) and aniline :

PCl3+2PhNH2+2TMSClPh2P(NHPh)2+2TMSCIHCl(Yield: 87%)[4][6]\text{PCl}3 + 2 \text{PhNH}2 + 2 \text{TMSCl} \rightarrow \text{Ph}2\text{P(NHPh)}2 + 2 \text{TMSCI} \cdot \text{HCl} \quad \text{(Yield: 87\%)}

Conditions :

  • Reflux in toluene (110°C, 4 h).

  • TMSCl acts as a HCl scavenger, shifting equilibrium toward product.

Comparative Analysis of Methods

MethodReagentsConditionsYieldAdvantagesLimitations
Markovski’sPCl₃, Aniline−10°C, THF82%High purityMoisture-sensitive
DPPA-MediatedDPPA, Et₃NRT, DMF74%Mild conditionsCostly solvent
Solvent-FreePOCl₃, MgSO₄80°C, no solvent68%Eco-friendlyModerate yield
TMSCl-AssistedPCl₃, TMSCl110°C, toluene87%High yield, scalableRequires silane reagents

Mechanistic Insights and Side Reactions

Phosphorylation Dynamics

The reaction of PCl₃ with amines proceeds via a nucleophilic substitution mechanism. The first amine attacks phosphorus, forming a P–N bond, followed by HCl elimination. Excess amine ensures complete substitution.

Hydrolysis and Byproduct Formation

Uncontrolled moisture leads to hydrolysis, producing diphenyl phosphate or phosphoric acid derivatives . Side products are minimized by using anhydrous solvents and inert atmospheres.

Industrial and Research Applications

  • Polymer Chemistry : Serves as a monomer in flame-retardant polyamides.

  • Pharmaceuticals : Intermediate in antitumor agent synthesis .

Scientific Research Applications

Phosphenimidous amide, N,N’-diphenyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphenimidous amide, N,N’-diphenyl- involves its ability to form stable phosphorus-nitrogen bonds. This interaction can influence various molecular targets and pathways, depending on the specific application. For example, in oxidation reactions, the compound acts as a substrate that undergoes transformation in the presence of oxidizing agents .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares key physicochemical parameters of "Phosphenimidous amide, N,N'-diphenyl-" with structurally related compounds:

Compound Class Molecular Weight (g/mol) AlogP Key Structural Features Biological Activity (IC₅₀/EC₅₀) Reference ID
Diphenyl acrylonitrile ~250–300 3.5–4.0 Stilbene scaffold with acrylonitrile linker 29b: Proliferative activity
N,N'-Diphenyl urea analogs ~300–350 3.8–4.5 Urea core with aryl substitutions Varies by substituent
Amide-class enzyme inhibitors 372.69 (avg) 2.46 Flexible amide linkers 8c, 8d: Moderate inhibition
Phosphenimidous amide, N,N'-diphenyl- ~230–250 (est.) ~3.5 (est.) Phosphine-imidous core with diphenyl groups Not explicitly reported

Key Observations :

  • Lipophilicity: Diphenyl substituents consistently increase logPo/w values, as seen in quinoxaline derivatives (logPo/w = 4.5–5.0 for diphenyl amides) .
  • Molecular Weight : Phosphine-based amides (e.g., P,P-diphenylphosphinic amide) are lighter (~230–250 g/mol) compared to traditional amide inhibitors (~370 g/mol) .
Enzyme Inhibition Profiles
  • FabI Inhibitors : Diphenyl-class compounds (e.g., triclosan) show moderate enzyme inhibition (EF 1% = 5–10%), outperformed by imidazole derivatives (EF 1% = 15–20%) but preferred for scaffold diversity in drug discovery .
  • c-Met Inhibitors: N-monosubstituted amides (e.g., 22f, IC₅₀ = 405.5 nM) are more potent than N,N′-disubstituted analogs, suggesting steric hindrance negatively impacts binding .

Q & A

What are the optimal synthetic routes for N,N'-diphenyl-phosphenimidous amide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves phosphoramidate intermediates and alkylation/arylation steps. Key steps include:

  • Reagent Selection: Use of Cu(OTf)₂ as a catalyst for coupling reactions to enhance regioselectivity .
  • Condition Control: Maintain temperatures between 0–25°C and pH 7–9 to minimize side reactions (e.g., hydrolysis). Inert atmospheres (N₂/Ar) are critical to prevent oxidation .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity.

Data Insight: Reactions with bulkier substituents (e.g., cyclohexyl) yield 27% aralkyl products, while smaller alkyl groups (e.g., ethyl) result in <2% yield and high starting material recovery (83–94%) .

How can structural integrity and purity be confirmed for N,N'-diphenyl-phosphenimidous amide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm) and P–N–H signals (δ 3.5–4.5 ppm) confirm substitution patterns.
    • ³¹P NMR: A singlet near δ 20–25 ppm indicates a single phosphorus environment .
  • Infrared (IR) Spectroscopy: Amide C=O stretches (1650–1680 cm⁻¹) and P–N vibrations (950–1100 cm⁻¹) validate bonding .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

What mechanisms explain divergent C–O vs. C–N bond cleavage in phosphoramide reactions?

Advanced Analysis:
DFT calculations reveal that C–O cleavage is favored in electron-deficient amides due to lower activation energy (ΔG‡ ≈ 25 kcal/mol), while C–N cleavage dominates in sterically hindered systems (ΔG‡ ≈ 30 kcal/mol) .
Experimental Validation:

  • Electrophilic Substitution: AlCl₃-mediated reactions with benzene show N–C cleavage in primary amines (45% aralkyl yield) but not in secondary amines (e.g., diethylamide yields 2% ethylbenzene) .

How should researchers address contradictions in reaction yields across similar substrates?

Case Study:

  • Data Conflict: Diethyl N,N-dicyclohexylphosphoramidate yields 0% aralkyl, while diphenyl N-cyclohexyl-phosphoramidate yields 27% phenylcyclohexane .
    Resolution Strategy:
    • Steric Analysis: Bulky groups (e.g., cyclohexyl) hinder nucleophilic attack, favoring N–C cleavage.
    • Electronic Effects: Electron-withdrawing substituents (e.g., phenyl) stabilize transition states, enhancing reactivity.
    • Side Reactions: Monitor for disproportionation (e.g., hydrocarbon formation from aralkyl intermediates) .

What computational tools predict reaction outcomes for phosphoramide functionalization?

Advanced Methodology:

  • DFT Modeling: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map energy profiles for C–O/C–N cleavage pathways .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., N,N-dimethylacetamide) on reaction kinetics .

What experimental design factors are critical for scaling up synthesis?

Key Considerations:

  • Catalyst Loading: Optimize Cu(OTf)₂ to 5–10 mol% to balance cost and efficiency .
  • Safety Protocols: Handle diphenyl phosphoryl azide (explosive risk) in diluted solutions under inert atmospheres .
  • Workup Efficiency: Use aqueous extraction (pH 2–3) to isolate amides from unreacted amines .

How can selectivity be achieved in amide bond difunctionalization?

Mechanistic Insight:

  • Deoxygenative Alkynylation: Employ terminal alkynes and Pd/Cu bimetallic systems for C–O bond activation.
  • Deaminative Alkynylation: Use Ni catalysts with propargyl bromides to target C–N bonds .

What challenges arise in spectroscopic characterization of phosphoramides?

Technical Limitations:

  • Signal Overlap: Aromatic protons in diphenyl groups obscure NH/PH signals in ¹H NMR. Use ¹H-³¹P HMBC for clarity .
  • Dynamic Effects: Rotamers in solution broaden IR peaks; low-temperature (-40°C) NMR mitigates this .

What purification techniques maximize yield without compromising purity?

Protocol:

  • Recrystallization: Use ethanol/water (7:3 v/v) for high recovery (>85%) .
  • HPLC: Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) resolve diastereomers .

How does steric hindrance influence stability under acidic/basic conditions?

Stability Profile:

  • Acidic Conditions (pH <3): Bulky groups (e.g., diphenyl) resist hydrolysis (>90% recovery at 24h).
  • Basic Conditions (pH >10): Secondary amides degrade rapidly (t₁/₂ ≈ 1h) due to nucleophilic attack on P=O .

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